

Commercial Suppliers of Tr-PEG4-OH for Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tr-PEG4-OH

Cat. No.: B1683273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tr-PEG4-OH**, a valuable heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of proteolysis-targeting chimeras (PROTACs). This document outlines commercial suppliers, key technical data, detailed experimental protocols, and visual workflows to support researchers in their drug development and scientific research endeavors.

Core Concepts: The Role of Tr-PEG4-OH in Bioconjugation

Tr-PEG4-OH, or Trityl-tetraethylene glycol-hydroxyl, is a chemical tool featuring a trityl (Tr) protecting group on one end of a four-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl (-OH) group on the other. The trityl group provides a stable protecting group for a primary alcohol, which can be selectively removed under acidic conditions. This allows for a step-wise and controlled approach to the synthesis of complex bioconjugates. The hydrophilic PEG4 spacer enhances the solubility and reduces the aggregation of the final conjugate, often improving its pharmacokinetic properties.^[1]

Commercial Availability of Tr-PEG4-OH

A variety of chemical suppliers offer **Tr-PEG4-OH** for research purposes. The following table summarizes key information from several prominent suppliers to facilitate easy comparison.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
MedchemExpress	Tr-PEG4-OH	HY-126883	125274-16-0	C ₂₇ H ₃₂ O ₅	436.54	>98%
BroadPharm	Tr-PEG4	BP-20703	133699-09-9	C ₂₅ H ₂₈ O ₄	392.5	98%
Precise PEG	Tr-PEG4-OH	AG-0004	125274-16-0	C ₂₇ H ₃₂ O ₅	436.55	>96%
GlycoMindSynth	Tr-PEG4-OH	GMSL-1302	125274-16-0	C ₂₇ H ₃₂ O ₅	436.6	95 to 98 %
AxisPharm	Tr-PEG4	AP11260	133699-09-9	C ₂₅ H ₂₈ O ₄	392.5	≥95%
Biopharma PEG	Tr-PEG4-OH	Not specified	125274-16-0	Not specified	436.54	Not specified

Experimental Protocols

The use of **Tr-PEG4-OH** in bioconjugation typically involves a multi-step process. The following protocols provide a detailed methodology for the key steps, from deprotection to final conjugation.

Protocol 1: Deprotection of the Trityl Group

The first step in utilizing **Tr-PEG4-OH** is the removal of the trityl protecting group to expose the primary hydroxyl group.

Materials:

- **Tr-PEG4-OH**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

- Triisopropylsilane (TIS) (optional, as a scavenger)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar

Procedure:

- Dissolve **Tr-PEG4-OH** in DCM in a round-bottom flask.
- To the stirred solution, add a solution of TFA in DCM (e.g., 1-5% v/v). If the molecule contains other acid-sensitive groups, TIS can be added as a scavenger.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction by washing with a saturated sodium bicarbonate solution.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected PEG4-OH.

Protocol 2: Activation of the Hydroxyl Group (Tosylation)

The exposed hydroxyl group can be activated for subsequent nucleophilic substitution, for example, by converting it to a tosylate.

Materials:

- Deprotected PEG4-OH
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Triethylamine (TEA) or Pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve the deprotected PEG4-OH in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine or pyridine (as a base) to the solution.
- Slowly add p-toluenesulfonyl chloride to the reaction mixture.
- Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Tosyl-PEG4-linker.

Protocol 3: Conjugation of an Amine-Containing Molecule to an Activated Carboxylic Acid

This protocol describes the formation of a stable amide bond between an amine-functionalized molecule and a carboxylic acid-activated linker. While this protocol uses a generic amine-PEG, the principle applies to the amine-functionalized derivative of **Tr-PEG4-OH**.

Materials:

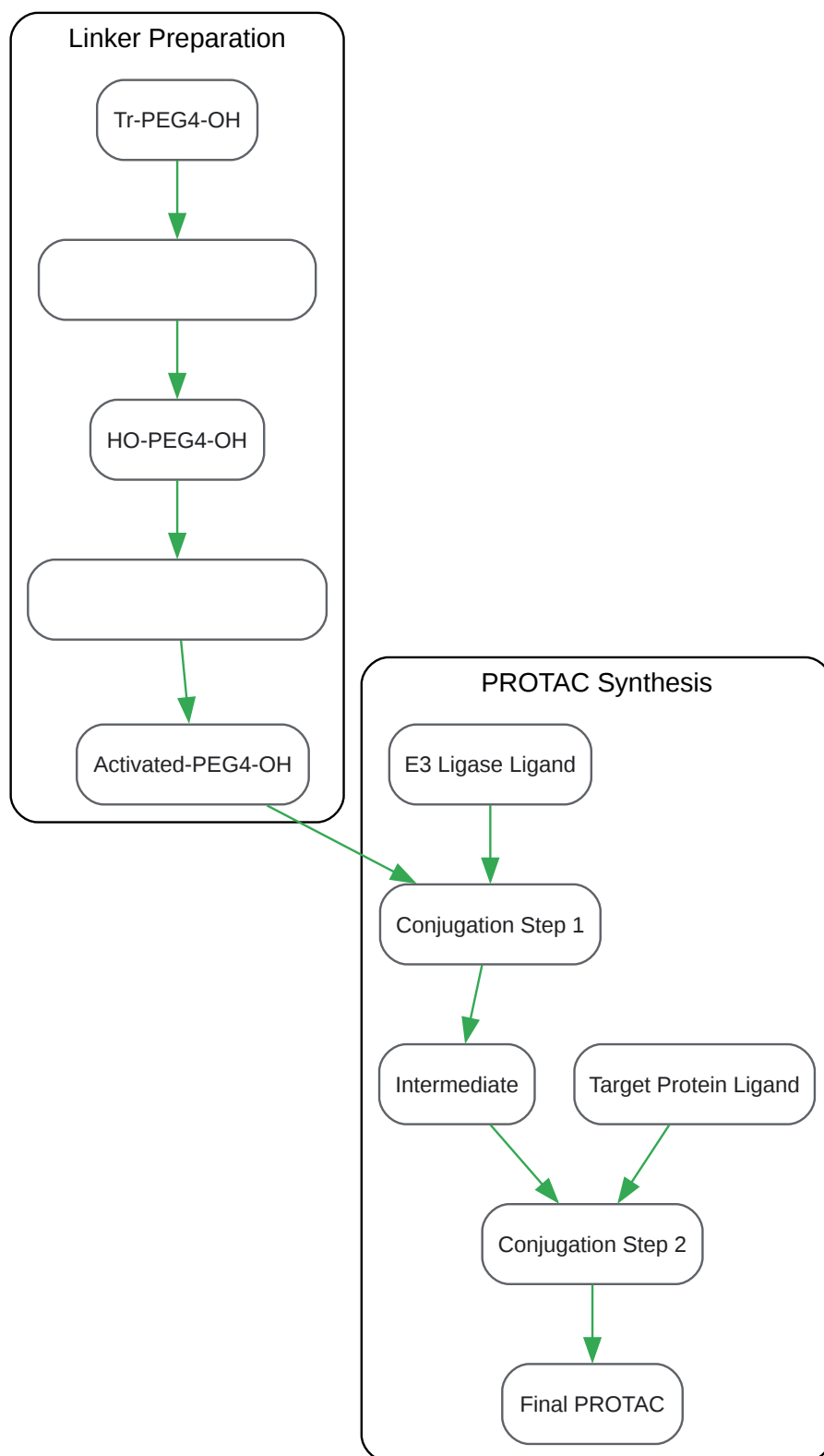
- Amine-functionalized PEG4 linker
- Carboxylic acid-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; 0.1 M PBS, pH 7.2-8.0 for conjugation)
- Magnetic stirrer and stir bar

Procedure:

- Dissolve the carboxylic acid-containing molecule in the activation buffer.
- Add EDC and NHS to the solution and stir for 15-30 minutes at room temperature to form the NHS ester.
- In a separate vial, dissolve the amine-functionalized PEG4 linker in the conjugation buffer.
- Add the activated NHS ester solution to the amine-PEG4 solution.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by LC-MS or HPLC.
- Purify the final conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC.[\[2\]](#)[\[3\]](#)

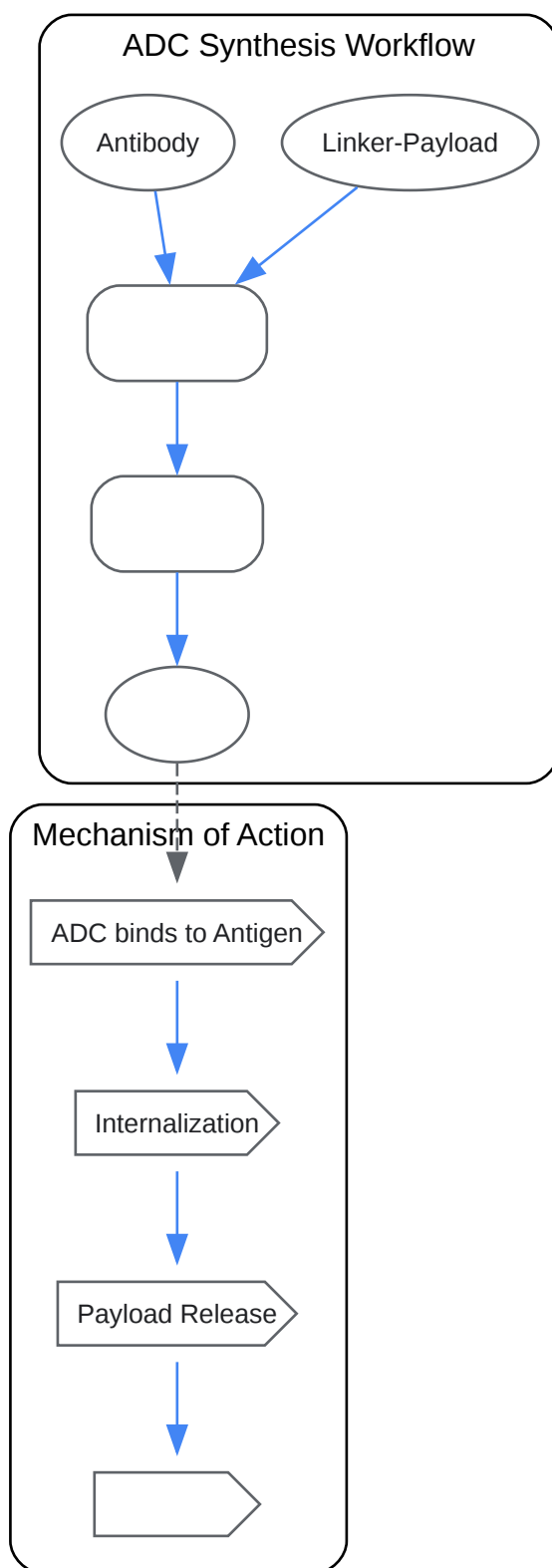
Visualizing Workflows and Signaling Pathways

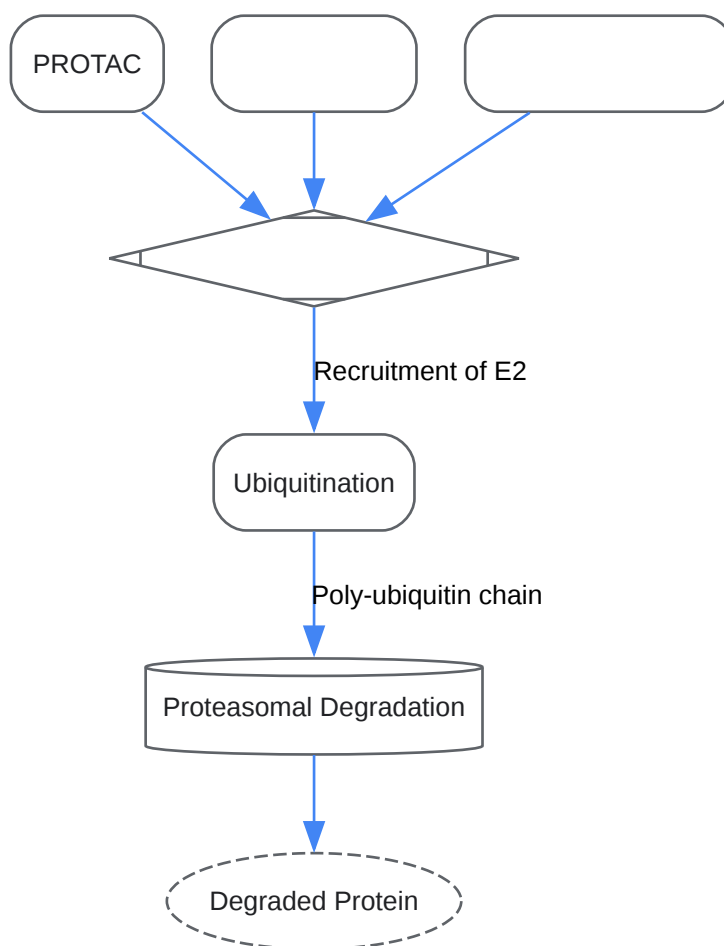
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways where **Tr-PEG4-OH** and its derivatives are utilized.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a PROTAC using a **Tr-PEG4-OH** derived linker.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Commercial Suppliers of Tr-PEG4-OH for Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1683273#commercial-suppliers-of-tr-peg4-oh-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com